[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid is a compound with the molecular formula C11H13NO6S and a molecular weight of 287.29 g/mol . This compound is primarily used in proteomics research and is known for its unique structural features, which include a benzo[1,4]dioxine ring system and a sulfonyl-methyl-amino group .
Vorbereitungsmethoden
The synthesis of [(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid involves several steps. One common method starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control using aqueous sodium carbonate (Na2CO3) to yield 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide . This intermediate is then further substituted at the nitrogen position with various alkyl or aryl halides in N,N-dimethylformamide (DMF) and a catalytic amount of lithium hydride to obtain the final product .
Analyse Chemischer Reaktionen
[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfonyl group can be substituted with various nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of [(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets. In biological systems, sulfonamide derivatives inhibit enzymes such as carbonic anhydrase by coordinating their sulfonamide group with the zinc ion in the enzyme’s active site . This coordination disrupts the enzyme’s function, leading to reduced activity.
Vergleich Mit ähnlichen Verbindungen
[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid can be compared with other sulfonamide compounds, such as:
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide: These compounds have similar antibacterial and enzyme inhibitory properties.
Indole Derivatives: Indole derivatives also exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific structural features and its ability to form stable complexes with various enzymes, making it a valuable tool in both research and industrial applications.
Biologische Aktivität
The compound [(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with 4-methylbenzenesulfonyl chloride in an alkaline medium. The resulting sulfonamide can then be further derivatized with various acetamides to yield a range of biologically active compounds. This method has been detailed in studies focusing on enzyme inhibition and potential therapeutic applications for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against key enzymes involved in metabolic disorders:
- α-Glucosidase Inhibition : Compounds derived from the synthesis showed promising results as α-glucosidase inhibitors, which are crucial for managing postprandial blood glucose levels in T2DM patients.
- Acetylcholinesterase Inhibition : The synthesized sulfonamides were also tested for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. The inhibition of this enzyme is vital for enhancing cholinergic transmission and improving cognitive function .
Enzyme | Inhibitory Activity | IC50 Values |
---|---|---|
α-Glucosidase | Significant | Varies by derivative |
Acetylcholinesterase | Significant | Varies by derivative |
Antiplatelet Activity
Recent studies have also explored the antiplatelet properties of related compounds. For instance, derivatives of 2,3-dihydro[1,4]dioxino[2,3-g]benzofuran were identified as potent antagonists of PAR4 (Protease-Activated Receptor 4), showing promising antiplatelet activity without significantly increasing bleeding risk . This suggests that similar mechanisms may be present in this compound.
Therapeutic Implications
- Type 2 Diabetes Mellitus : In a study focusing on the inhibition of α-glucosidase, several derivatives demonstrated an ability to lower postprandial glucose levels effectively. This could lead to new treatments for T2DM that are more effective than current options .
- Alzheimer’s Disease : The acetylcholinesterase inhibitory activity observed in these compounds suggests potential applications in treating Alzheimer’s disease. By preventing the breakdown of acetylcholine, these compounds may enhance cognitive function in affected individuals .
Eigenschaften
IUPAC Name |
2-[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c1-12(7-11(13)14)19(15,16)8-2-3-9-10(6-8)18-5-4-17-9/h2-3,6H,4-5,7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJUQKNWXHWJKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387545 |
Source
|
Record name | ST50257655 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425659-61-6 |
Source
|
Record name | ST50257655 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.